molecular formula C9H8F2 B1302733 3-(3,5-Difluorophenyl)-1-propene CAS No. 79538-22-0

3-(3,5-Difluorophenyl)-1-propene

Cat. No. B1302733
CAS RN: 79538-22-0
M. Wt: 154.16 g/mol
InChI Key: CQPIMIJDRWLFGV-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-1-propene, also known as 3,5-difluorophenylpropene, is an organic compound with the chemical formula C9H7F2. It is a colorless liquid with a sweet, pungent odor. It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a reagent in organic synthesis.

Scientific Research Applications

Catalysis and Polymerization

  • Flexible Propene/CO Copolymer Materials

    Nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, including those with 3,5-difluorophenyl groups, have been identified as efficient catalysts for the copolymerization of propene with CO, yielding ultrahigh molecular weight flexible polyketone materials (Meier et al., 2003). These materials have potential applications in various industrial sectors due to their mechanical properties and chemical resistance.

  • Zeolite Microenvironment Control for Propene Synthesis

    Research has shown that controlling the zeolite microenvironment can enhance propene synthesis from methanol, a sustainable pathway for light olefin production. This involves incorporating tantalum(V) and aluminium(III) centers into zeolite frameworks, resulting in remarkable propene selectivity and catalytic stability (Lin et al., 2021).

Synthetic Chemistry

  • Anticancer Agents: Compounds containing 3,5-difluorophenyl groups have been synthesized and evaluated for their antitumor activity. Specifically, 3-substituted-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes, including the 3,5-difluorophenyl analogue, showed significant cytotoxicity in vitro and potent antitumor activities in vivo, highlighting their potential as anticancer agents (Naito et al., 2002).

Material Science

  • Enhanced Catalytic Performance with Magnesium Modification

    The catalytic performance of HZSM-5 zeolite for the conversion of ethene to propene has been improved through magnesium modification. This modification affects the acid properties of HZSM-5, influencing ethene conversion and propene selectivity, important for producing propene, a valuable industrial chemical (Xu et al., 2019).

  • Olefin Metathesis for Propene Production

    Studies on tungsten trioxide (WO3) catalysts have explored the metathesis of ethene and 2-butene to form propene. This research aims at understanding the mechanism behind W-carbene active site formation on WO3 surfaces, crucial for propene production, indicating the importance of catalyst development for industrial applications (Cheng & Lo, 2012).

Safety and Hazards

The safety data sheet for 3-(3,5-Difluorophenyl)propionic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

1,3-difluoro-5-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2/c1-2-3-7-4-8(10)6-9(11)5-7/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPIMIJDRWLFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374287
Record name 3-(3,5-Difluorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Difluorophenyl)-1-propene

CAS RN

79538-22-0
Record name 3-(3,5-Difluorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of allyl bromide (2.5 g) in dry tetrahydrofuran (10 ml) was added dropwise with stirring to 3,5-difluorobromobenzene (4.0 g) with magnesium (0.5 g) in dry tetrahydrofuran) in dry tetrahydrofuran (40 ml), whilst maintaining the temperature of the mixture at about 20° C. When the addition was complete the mixture was allowed to warm to the ambient temperature (ca. 25° C.). After a period of 18 hours the mixture was poured into water (100 ml) and the resultant mixture extracted with diethyl ether, the extract washed with water, dried over anhydrous magnesium sulphate and the ether removed by distillation at atmospheric pressure. The residual oil was purified by distillation at atmospheric pressure to yield allyl-3,5-difluorobenzene (b.p. 154°-155°) as a colourless oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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